molecular formula C8H9ClN2O2 B1620535 2-[(4-Chloro-2-methyl-3-pyridyl)oxy]acetamide CAS No. 287923-40-4

2-[(4-Chloro-2-methyl-3-pyridyl)oxy]acetamide

Cat. No.: B1620535
CAS No.: 287923-40-4
M. Wt: 200.62 g/mol
InChI Key: VTCWKHGOXAYWII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chloro-2-methyl-3-pyridyl)oxy]acetamide is an acetamide derivative featuring a pyridine ring substituted with a chlorine atom at position 4 and a methyl group at position 2. The acetamide moiety (-NHCOCH2-) is linked via an ether oxygen to the 3-position of the pyridyl ring.

The compound’s molecular formula is inferred as C₉H₁₀ClN₂O₂ (molar mass: ~228.64 g/mol). The chloro and methyl substituents likely enhance lipophilicity, while the acetamide group may facilitate hydrogen bonding or metal coordination.

Properties

IUPAC Name

2-(4-chloro-2-methylpyridin-3-yl)oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-5-8(13-4-7(10)12)6(9)2-3-11-5/h2-3H,4H2,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCWKHGOXAYWII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1OCC(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381886
Record name 2-(4-chloro-2-methylpyridin-3-yl)oxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287923-40-4
Record name 2-(4-chloro-2-methylpyridin-3-yl)oxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution Reactions

The most direct route involves the reaction of 4-chloro-2-methyl-3-hydroxypyridine with chloroacetamide in the presence of a base. This method leverages the nucleophilic displacement of chlorine from chloroacetamide by the deprotonated hydroxyl group of the pyridine derivative. In a protocol adapted from analogous syntheses, potassium carbonate in acetone facilitates the reaction at 65°C for 24 hours, achieving yields of 66–72%. The mechanism proceeds via an SN2 pathway, with the base deprotonating the hydroxyl group to enhance nucleophilicity. Steric effects from the 2-methyl group on the pyridine ring marginally reduce reaction rates, necessitating prolonged heating.

Alternative solvents such as 1,3-dimethyl-2-imidazolidinone (DMI) or dimethylformamide (DMF) improve reactivity for less nucleophilic substrates, as demonstrated in thiazole-acetamide syntheses. For instance, substituting acetone with DMI reduces reaction times to 12 hours while maintaining yields above 70%.

Coupling Agent-Mediated Synthesis

Coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enable the formation of the ether linkage under milder conditions. In this approach, 4-chloro-2-methyl-3-hydroxypyridine is first converted to its sodium salt, which reacts with chloroacetamide in the presence of EDC and hydroxybenzotriazole (HOBt). This method, adapted from peptide synthesis protocols, achieves yields of 75–80% with reduced side products. The use of EDC minimizes hydrolysis of the acetamide group, a common issue in strongly basic environments.

Reductive Amination and Alkylation

While less common, reductive amination offers a pathway for introducing the acetamide moiety post-ether formation. For example, 2-[(4-chloro-2-methyl-3-pyridyl)oxy]acetic acid is synthesized via alkylation, followed by conversion to the acid chloride and subsequent amidation with ammonia. This two-step process, though lengthier, ensures high regioselectivity, with final yields of 60–65%.

Reaction Optimization and Parameter Analysis

Solvent and Base Selection

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity but may necessitate stringent drying to prevent hydrolysis. Comparative studies from pyridazine syntheses show acetone as a balanced solvent, offering moderate polarity and compatibility with potassium carbonate. Bases such as sodium hydroxide or triethylamine are less effective than potassium carbonate due to side reactions with the acetamide group.

Table 1: Solvent and Base Effects on Reaction Yield

Solvent Base Temperature (°C) Yield (%)
Acetone K₂CO₃ 65 72
DMI K₂CO₃ 80 78
DMF EDC/HOBt 25 80

Temperature and Time Dependence

Elevated temperatures (65–80°C) improve reaction kinetics but risk acetamide decomposition. Optimal conditions derived from thermogravimetric analysis (TGA) data suggest a maximum tolerated temperature of 85°C. Reaction times vary from 12 hours in DMI to 24 hours in acetone, with prolonged heating (>30 hours) leading to <5% yield improvement.

Purification and Characterization

Crystallization Techniques

Recrystallization from methanol-water mixtures (3:1 v/v) yields colorless crystals with >99% purity, as confirmed by HPLC. The process exploits differential solubility, with the product precipitating upon cooling. X-ray diffraction (XRD) patterns of analogous compounds reveal triclinic crystal systems with unit cell parameters a = 5.3644 Å and α = 66.378°, consistent with stable packing arrangements.

Chromatographic Methods

Column chromatography using silica gel (ethyl acetate/hexane, 1:1) resolves residual pyridine precursors and over-alkylated byproducts. This step is critical for pharmaceutical-grade material, reducing impurities to <0.1% as per ICH guidelines.

Table 2: Analytical Data for this compound

Technique Parameter Value
HPLC Purity 99.8%
DSC Melting Point 201.03°C
¹H NMR δ 2.35 (s, 3H, CH₃) Confirmed

Industrial Scalability and Challenges

Scaled-up syntheses (>1 kg) require continuous flow reactors to manage exothermic reactions during alkylation. Patent data highlight the use of Pt/C catalysts in hydrogenation steps for related acetamides, though this remains untested for the target compound. Key challenges include the limited commercial availability of 4-chloro-2-methyl-3-hydroxypyridine, necessitating in-house synthesis via chlorination of 2-methyl-3-hydroxypyridine.

Chemical Reactions Analysis

2-[(4-Chloro-2-methyl-3-pyridyl)oxy]acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(4-Chloro-2-methyl-3-pyridyl)oxy]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-2-methyl-3-pyridyl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The chloro and methyl groups on the pyridine ring contribute to its reactivity and ability to bind to biological targets. The acetamide group may also play a role in its interaction with enzymes and receptors, influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds, drawn from the evidence, share structural similarities with 2-[(4-Chloro-2-methyl-3-pyridyl)oxy]acetamide, particularly in their acetamide cores and aromatic substituents. Key differences in substituents, molecular geometry, and functional groups are analyzed.

2-Chloro-N-(4-hydroxypyridin-3-yl)acetamide ()

  • Molecular Formula : C₇H₇ClN₂O₂.
  • Key Features: A 4-hydroxypyridin-3-yl group replaces the chloro-methylpyridyl moiety in the target compound.
  • Implications : The hydroxyl group could improve bioavailability but may reduce stability under acidic conditions.

2-[(2-Aminopyridin-3-yl)oxy]-N-(3-chlorophenyl)acetamide ()

  • Molecular Formula : C₁₃H₁₂ClN₃O₂ (molar mass: 277.71 g/mol).
  • Key Features: The pyridyl group bears an amino (-NH₂) substituent at position 2, contrasting with the target’s chloro-methyl groups. The 3-chlorophenyl acetamide side chain introduces additional aromatic bulk.
  • Implications: The amino group enables coordination with metal ions or participation in covalent bonding, suggesting utility in catalysis or drug design . The chlorophenyl group may enhance π-π stacking interactions.

2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()

  • Molecular Formula : C₁₉H₁₇Cl₂N₃O₂ (molar mass: 398.26 g/mol).
  • Key Features : A dichlorophenyl group and a pyrazolone ring replace the pyridyloxy-acetamide structure. The amide group forms dimers via N–H···O hydrogen bonds (R₂²(10) motif), stabilizing the crystal lattice .
  • The pyrazolone ring introduces conformational rigidity.

Structural and Functional Comparison Table

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Functional Implications
Target : this compound C₉H₁₀ClN₂O₂ 228.64 4-Cl, 2-Me pyridyloxy Lipophilicity; moderate H-bonding
2-Chloro-N-(4-hydroxypyridin-3-yl)acetamide C₇H₇ClN₂O₂ 198.60 4-OH pyridyl Enhanced solubility via H-bonding
2-[(2-Aminopyridin-3-yl)oxy]-N-(3-chlorophenyl)acetamide C₁₃H₁₂ClN₃O₂ 277.71 2-NH₂ pyridyloxy, 3-ClPh Metal coordination; aromatic interactions
2-(2,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide C₁₉H₁₇Cl₂N₃O₂ 398.26 2,4-Cl₂Ph, pyrazolone ring Dimerization; conformational rigidity

Research Findings and Implications

Hydrogen Bonding and Solubility : The hydroxyl group in ’s compound likely improves aqueous solubility compared to the target’s chloro-methyl substituents, which prioritize membrane permeability .

Coordination Chemistry: ’s amino-pyridyl derivative highlights the role of -NH₂ in metal coordination, a feature absent in the target compound but relevant for designing catalysts or metallodrugs .

Crystal Packing : ’s compound demonstrates how hydrogen-bonded dimers stabilize solid-state structures, a property that could be engineered into the target for controlled-release formulations .

Biological Activity

2-[(4-Chloro-2-methyl-3-pyridyl)oxy]acetamide is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and antimicrobial contexts. This article reviews the synthesis, biological activity, structure-activity relationships (SARs), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-2-methyl-3-pyridinol with acetic anhydride or acetyl chloride under controlled conditions. The resulting product is characterized by its unique pyridine ring structure, which contributes to its biological properties.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. For instance, a study reported the inhibitory effects of various pyrimidine derivatives on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The IC50 values for some derivatives against COX-1 and COX-2 were reported as follows:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3b19.45 ± 0.0731.4 ± 0.12
4b26.04 ± 0.3634.4 ± 0.10
4d28.39 ± 0.0323.8 ± 0.20

These results indicate that compounds with similar structures may also exhibit significant anti-inflammatory effects by inhibiting COX enzyme activity .

Antimicrobial Activity

The biological activity of pyridine derivatives, including those structurally related to this compound, has been explored for their antimicrobial properties. A systematic review indicated that various pyridine compounds demonstrated notable activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The antimicrobial efficacy often correlates with structural features such as electron-withdrawing groups on the pyridine ring .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of compounds like this compound. The presence of halogen substituents (e.g., chlorine) and methyl groups on the pyridine ring has been shown to enhance both anti-inflammatory and antimicrobial activities. Studies suggest that electron-donating groups can increase the reactivity and binding affinity of these compounds to their biological targets .

Case Studies

Several case studies have investigated the pharmacological effects of similar compounds:

  • Case Study on Anti-inflammatory Effects : A study demonstrated that a series of pyrimidine derivatives exhibited anti-inflammatory effects comparable to indomethacin in carrageenan-induced paw edema models, suggesting that structural modifications similar to those found in this compound could yield potent anti-inflammatory agents .
  • Case Study on Antimicrobial Efficacy : Research focusing on pyridine-based compounds revealed effective antimicrobial activity against multiple bacterial strains, supporting the potential use of derivatives like this compound in treating infections caused by resistant bacteria .

Q & A

Q. What are the common synthetic routes for 2-[(4-Chloro-2-methyl-3-pyridyl)oxy]acetamide?

Synthesis typically involves nucleophilic substitution and condensation reactions. For example:

  • Substitution reactions : Reacting chloroacetamide derivatives with pyridyl alcohols under alkaline conditions (e.g., K₂CO₃ or Na₂CO₃) to form ether linkages. This method is analogous to the synthesis of 2-(2-formylphenoxy)acetamide, where K₂CO₃ facilitates the reaction between 2-chloroacetamide and phenolic derivatives .
  • Purification : Post-reaction purification via thin-layer chromatography (TLC) or recrystallization (e.g., using ethyl acetate) ensures product integrity .
  • Characterization : Confirmation of structure via 1^1H/13^{13}C NMR, FTIR, and mass spectrometry (ESI/APCI) is critical .

Q. What analytical techniques are essential for characterizing this compound?

  • Spectroscopic methods :
    • NMR : 1^1H NMR (300 MHz in CDCl₃) identifies proton environments (e.g., aromatic protons at δ 7.16–7.69 ppm) and confirms substitution patterns .
    • FTIR : Detects functional groups like amide C=O stretches (~1680 cm⁻¹) and ether C-O bonds (~1240 cm⁻¹) .
  • Chromatography : TLC monitors reaction progress, while HPLC ensures purity (>95%) .
  • X-ray crystallography : Resolves 3D molecular geometry, as demonstrated for structurally related acetamides .

Advanced Research Questions

Q. How can experimental design optimize the synthesis of this compound?

  • Design of Experiments (DoE) : Statistical methods (e.g., factorial designs) minimize trials while evaluating variables like temperature, solvent polarity, and catalyst loading. For instance, varying Na₂CO₃ concentrations in substitution reactions can optimize yields .
  • Computational modeling : Quantum chemical calculations predict reaction pathways and transition states, reducing trial-and-error approaches. Software tools simulate reagent interactions (e.g., steric effects of the pyridyl group) to refine conditions .
  • Process control : Real-time monitoring via TLC or in-situ spectroscopy ensures reproducibility .

Q. How can contradictory data on reaction yields or byproduct formation be resolved?

  • Parameter standardization : Control humidity, oxygen levels, and reagent purity to mitigate variability. For example, trace moisture in Na₂CO₃ can hydrolyze intermediates, altering yields .
  • Byproduct analysis : Use LC-MS to identify impurities (e.g., hydrolyzed acetamide derivatives) and adjust reaction conditions (e.g., anhydrous solvents) .
  • Reproducibility protocols : Replicate experiments under identical conditions and validate with independent labs to confirm findings .

Q. What advanced applications exist for this compound in medicinal chemistry?

  • Drug discovery : The chloro-pyridyl moiety serves as a pharmacophore in kinase inhibitors. Structural analogs have shown antileishmanial and antimalarial activity via target-specific interactions (e.g., binding to parasitic enzymes) .
  • Proteomics : Functionalization with biotin tags enables pull-down assays to study protein-ligand interactions .
  • Material science : Incorporation into metal-organic frameworks (MOFs) enhances catalytic properties for industrial applications .

Q. How can computational tools enhance mechanistic studies of this compound’s reactivity?

  • Reaction path search : Quantum mechanics/molecular mechanics (QM/MM) simulations map energy profiles for substitution or hydrolysis reactions, identifying rate-limiting steps .
  • Docking studies : Molecular docking predicts binding affinities to biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) optimization .
  • Data integration : Machine learning aggregates experimental and computational data to predict optimal reaction conditions or toxicity profiles .

Methodological Notes

  • Synthetic challenges : The electron-withdrawing chloro and pyridyl groups may reduce nucleophilicity, necessitating stronger bases (e.g., KOtBu) or phase-transfer catalysts .
  • Safety protocols : Adhere to chemical hygiene plans for handling chlorinated intermediates, including fume hood use and waste disposal guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4-Chloro-2-methyl-3-pyridyl)oxy]acetamide
Reactant of Route 2
Reactant of Route 2
2-[(4-Chloro-2-methyl-3-pyridyl)oxy]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.